molecular formula C20H19NO8 B11643008 [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

Cat. No.: B11643008
M. Wt: 401.4 g/mol
InChI Key: WSDZYOGQJPHWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate is a complex organic molecule with a unique structure It features a methoxyphenyl group, a dioxoisoindoline core, and diacetate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate typically involves multiple steps. One common approach is to start with the methoxyphenyl precursor, which undergoes a series of reactions to form the dioxoisoindoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the dioxoisoindoline core results in a dihydro compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

[acetyloxy-[2-(3-methoxyphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate

InChI

InChI=1S/C20H19NO8/c1-10(22)27-19(28-11(2)23)20-8-7-14(29-20)15-16(20)18(25)21(17(15)24)12-5-4-6-13(9-12)26-3/h4-9,14-16,19H,1-3H3

InChI Key

WSDZYOGQJPHWGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC)OC(=O)C

Origin of Product

United States

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